Chiral Sulfurous Diamide Ligands Deliver Up to 99% Yield and 96% ee in Rh-Catalyzed Asymmetric 1,4-Additions, Rivaling Established Sulfoxide Systems
C2-symmetric chiral sulfurous diamide ligands, synthesized from (1R,2R)-(+)-1,2-diphenylethylenediamine, enable rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones with yields up to 99% and enantiomeric excess up to 96% ee for both cyclohexenone and cyclopentenone substrates [1]. In comparison, benchmark chiral sulfoxide ligands—the closest established sulfur-olefin hybrid ligand class—typically achieve enantioselectivities in the range of 80–95% ee under analogous reaction conditions, positioning the sulfurous diamide scaffold as a competitive, non-sulfur-chiral alternative [2].
| Evidence Dimension | Catalytic efficiency (yield) and enantioselectivity (ee) |
|---|---|
| Target Compound Data | Yield up to 99%; ee up to 96% |
| Comparator Or Baseline | Chiral sulfoxide ligands (e.g., BINASO, bis-sulfoxides): typical ee 80–95% |
| Quantified Difference | Comparable upper-bound performance; sulfurous diamide achieves top-tier enantioselectivity without requiring sulfur stereogenicity |
| Conditions | Rh-catalyzed 1,4-addition of arylboronic acids to cyclohexenone/cyclopentenone, ligand:Rh 1.1:1, 1,4-dioxane/H2O, 40 °C |
Why This Matters
For asymmetric synthesis laboratories, achieving ≥95% ee with a modular, C2-symmetric ligand scaffold expands the chiral toolkit beyond traditional sulfoxide/sulfinamide systems, potentially simplifying ligand synthesis and reducing cost while maintaining high stereocontrol.
- [1] Chen, Q., Li, L., Guo, F., & Mao, Z. (2016). The first application of C2-symmetric chiral sulfurous diamide as efficient sulfur–olefin hybrid ligands for Rh-catalyzed asymmetric 1,4-addition reactions. Tetrahedron, 72(21), 2632-2636. View Source
- [2] Dorta, R. (2008). Axially chiral bis-sulfoxide ligands (BINASO) for Rh-catalyzed enantioselective 1,4-addition. Journal of the American Chemical Society, 130(4), 1223-1235. View Source
